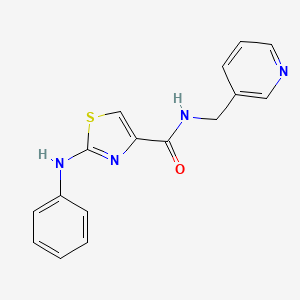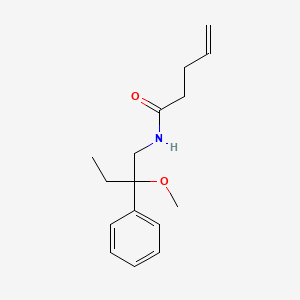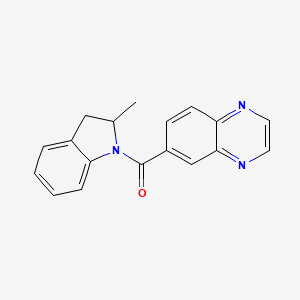![molecular formula C24H21N3O4S2 B2573376 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 325735-27-1](/img/structure/B2573376.png)
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a multifaceted compound that finds relevance in various scientific domains. This compound boasts a complex structure, bringing together moieties that impart unique properties suitable for a range of applications, from biological research to industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis. Starting materials include quinoline derivatives, sulfonyl chlorides, and benzothiazole compounds. A potential synthetic route could be:
Preparation of 3,4-dihydroquinoline from quinoline under hydrogenation conditions.
Sulfonation of 3,4-dihydroquinoline to yield the sulfonyl chloride intermediate.
Coupling the sulfonyl intermediate with 4-methoxybenzo[d]thiazole-2-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production could leverage continuous flow processes to streamline these steps, optimizing reaction conditions such as temperature, pressure, and solvents to ensure high yield and purity. Catalytic hydrogenation and sulfonation under controlled environments are crucial to scaling up the production.
化学反应分析
Types of Reactions
Oxidation: The quinoline and benzothiazole rings can undergo oxidation, forming quinolone and thiazole N-oxide derivatives.
Reduction: Reduction could target the sulfonyl group, potentially converting it to a sulfone or sulfoxide.
Substitution: Electrophilic aromatic substitution (EAS) reactions can modify the aromatic benzene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, hydrogen gas with palladium catalyst.
Bases for EAS: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Quinoline N-oxide derivatives
Sulfone/sulfoxide derivatives
Functionalized benzothiazole and benzamide derivatives
科学研究应用
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide has numerous applications:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Potential use in studying protein interactions due to its ability to cross-link with biological molecules.
Medicine: Investigated for its anticancer properties, acting as a kinase inhibitor.
Industry: Employed in the development of advanced materials, including polymers and nanocomposites.
作用机制
Mechanism of Effect
The compound exhibits its effects by interacting with specific molecular targets. Its sulfonyl group can form covalent bonds with nucleophilic residues in proteins, inhibiting their activity.
Molecular Targets and Pathways
Kinases: Inhibition of kinases involved in cell signaling pathways.
Enzymes: Interaction with enzymes critical to metabolic pathways, potentially disrupting cancer cell metabolism.
相似化合物的比较
Similar Compounds
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
Uniqueness
Compared to these compounds, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide combines functionalities that enhance its biological activity and chemical versatility. The sulfonyl and benzothiazole moieties contribute to its unique properties, making it a valuable compound in research and industry.
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-31-20-9-4-10-21-22(20)25-24(32-21)26-23(28)17-11-13-18(14-12-17)33(29,30)27-15-5-7-16-6-2-3-8-19(16)27/h2-4,6,8-14H,5,7,15H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSTVRKBKMSZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
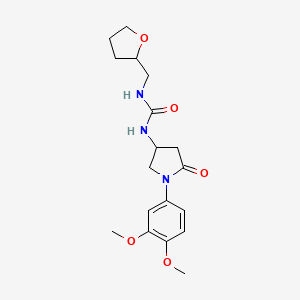
![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2573294.png)
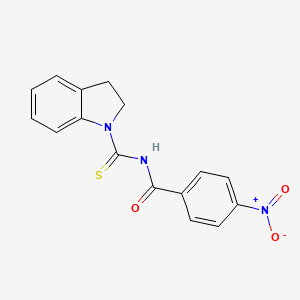
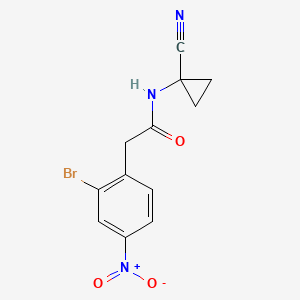


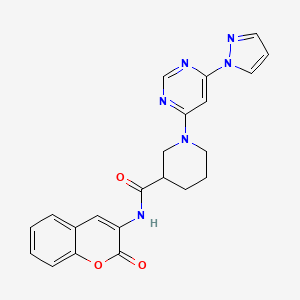
![1-butyl-4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2573302.png)
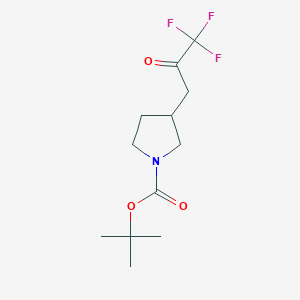
![N-(3,4-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2573306.png)
